molecular formula C25H28N2O5 B2568265 (Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 851406-99-0

(Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2568265
CAS RN: 851406-99-0
M. Wt: 436.508
InChI Key: QVOQKBKJJUACDO-HJWRWDBZSA-N
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Description

(Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereospecific Polymerization

Research by Kobayashi et al. (1999) focuses on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds with structures similar to the query chemical. This study highlights the potential of such compounds in creating polymers with specific stereochemical configurations, which could be critical for creating materials with unique physical properties (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Diastereoselective Trifluoromethylthiolation

The work by Zhao et al. (2017) explores the Pd-catalyzed diastereoselective trifluoromethylthiolation of acrylamides, demonstrating the chemical's versatility in synthesizing Z-isomer-rich compounds. This method allows for the creation of SCF3-containing scaffolds, opening new avenues in the development of materials and drugs with unique properties (Zhao, Poisson, Pannecoucke, Bouillon, & Besset, 2017).

Intermacromolecular Complexes

Research by Chen, Pearce, and Kwei (1988) on intermacromolecular complexes via in situ polymerization introduces the potential for creating complex materials through hydrogen-bonded assemblies. Such materials could find applications in various fields, including drug delivery systems and novel material design (Chen, Pearce, & Kwei, 1988).

Photopolymerization Initiators

Yang et al. (2018) discuss the design and synthesis of acrylated naphthalimide initiators for photopolymerization, indicating the chemical's utility in light-induced polymerization processes. This could significantly impact the development of photoresists and other materials requiring precise polymerization control (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).

Carbonylation of Aminoquinoline Benzamides

The method developed by Grigorjeva and Daugulis (2014) for the direct carbonylation of aminoquinoline benzamides underlines the potential of similar compounds in organic synthesis, especially in the synthesis of imides from benzoic and acrylic acid derivatives. This process showcases the versatility of acrylamides in chemical synthesis and potential applications in pharmaceuticals (Grigorjeva & Daugulis, 2014).

properties

IUPAC Name

(Z)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-15-6-7-16(2)23-19(15)14-18(25(29)27-23)10-11-26-22(28)9-8-17-12-20(30-3)24(32-5)21(13-17)31-4/h6-9,12-14H,10-11H2,1-5H3,(H,26,28)(H,27,29)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQKBKJJUACDO-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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